molecular formula C7H13NO3 B13561642 Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Cat. No.: B13561642
M. Wt: 159.18 g/mol
InChI Key: LMDVHZZKXURSJR-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a methyl acetate ester side chain. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. This compound is structurally analogous to intermediates used in drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

InChI

InChI=1S/C7H13NO3/c1-11-6(9)4-7(10)2-3-8-5-7/h8,10H,2-5H2,1H3

InChI Key

LMDVHZZKXURSJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCNC1)O

Origin of Product

United States

Preparation Methods

Decarboxylation of L-Hydroxyproline to (R)-3-Hydroxypyrrolidine Intermediate

One industrially relevant method involves the decarboxylation of L-hydroxyproline, a cheap and readily available amino acid derivative, to yield (R)-3-hydroxypyrrolidine as an intermediate, which can then be converted to the target ester.

  • Reaction conditions: L-hydroxyproline is reacted in a suitable reaction medium such as diethylene glycol or polyethylene glycol at 80–160 °C.
  • Catalyst: A carboxylic acid decarboxylation catalyst such as methyl isobutyl ketone or cyclohexanone is employed at 5–10% by mass relative to L-hydroxyproline.
  • Process: After reaction completion, the mixture is distilled under reduced pressure (60–70 °C at 1000–2000 Pa) to isolate (R)-3-hydroxypyrrolidine.
  • Advantages: This method provides a higher yield, uses non-toxic catalysts, and is suitable for large-scale industrial production.
Parameter Range/Value
Reaction temperature 140–160 °C
Catalyst loading 6–8% (mass of L-hydroxyproline)
Reaction medium Diethylene glycol, PEG, etc.
Reaction time 0.1–24 hours
Distillation pressure 1000–2000 Pa
Distillation temperature 60–70 °C

This method is described in detail in patent CN112661687A and represents a practical approach to the key intermediate synthesis.

Multi-Step Organic Synthesis from Protected Pyrrolidine Derivatives

Another approach involves the synthesis of protected pyrrolidine intermediates followed by functional group transformations to install the hydroxyl and ester groups.

  • Starting materials: Protected amines such as benzyl or tert-butyldimethylsilyloxy-substituted pyrrolidines.
  • Key steps:
    • Condensation with hydroxymethylbenzotriazole or benzotriazole and aldehydes to form intermediates.
    • Reduction using samarium(II) iodide (SmI2) to generate hydroxypyrrolidine rings.
    • Esterification to introduce the methyl acetate moiety.
  • Stereochemical control: The process yields mixtures of cis and trans isomers, which can be separated and characterized by NMR spectroscopy.
  • Yields: Good yields are reported for two-step sequences starting from amines.
Step Reagents/Conditions Outcome
Condensation Hydroxymethylbenzotriazole, n-hexanal Intermediate adducts
Reduction SmI2 in THF Hydroxypyrrolidine derivatives
Esterification Methyl acetate or methylation reagents Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

This detailed synthetic route is reported in organic synthesis literature and allows for structural modifications and stereochemical studies.

Coupling of Azide Intermediates with Amino Acid Methyl Esters

A more recent method involves the in situ generation of azide intermediates in ethyl acetate, which are then reacted with amino acid methyl ester hydrochlorides in the presence of triethylamine.

  • Procedure:
    • Generation of azide solution by reaction of hydrazides under acidic conditions.
    • Direct coupling with amino acid methyl esters at low temperature (-5 °C) followed by warming to room temperature.
    • Workup includes washing with acid, bicarbonate, and water, drying, and recrystallization.
  • Yields: Excellent yields of this compound derivatives are obtained.
  • Advantages: This method is convenient and mild, suitable for synthesizing various analogues with different amino acid residues.
Parameter Conditions/Details
Azide generation Hydrazide + AcOH + HCl at -5 °C
Coupling agent Triethylamine
Reaction temperature -5 °C to 25 °C over 48 hours
Purification Extraction, drying, recrystallization

This method is described in ACS Omega publications and is useful for generating diverse derivatives for biological evaluation.

The synthesized this compound is typically characterized by:

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/Notes
Decarboxylation of L-hydroxyproline L-hydroxyproline Methyl isobutyl ketone or cyclohexanone 140–160 °C, 0.1–24 h, PEG solvent High yield, industrial scale
Multi-step from protected pyrrolidines Protected amines (benzyl, TBDMS) SmI2, benzotriazole, aldehydes Room temp to -78 °C, flash chromatography Good yields, stereochemical control
Azide coupling with amino acid esters Hydrazide intermediates, amino acid methyl esters Triethylamine, ethyl acetate -5 °C to 25 °C, 48 h Excellent yields, mild conditions

The preparation of this compound involves diverse synthetic strategies ranging from decarboxylation of natural amino acid derivatives to advanced multi-step organic synthesis and azide coupling methods. The choice of method depends on the desired scale, stereochemical purity, and functional group tolerance. Industrially, the decarboxylation of L-hydroxyproline provides a cost-effective and scalable route, while laboratory-scale syntheses often employ protected intermediates and coupling strategies for structural diversity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The hydroxyl group and ester functionality also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Based Esters

  • Methyl 2-(pyrrolidin-3-yl)acetate (CAS 95274-14-9): Structural Difference: Lacks the hydroxyl group at the 3-position of pyrrolidine.
  • Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 1332459-32-1):
    • Structural Difference : Ethyl ester instead of methyl; hydrochloride salt form.
    • Impact : The ethyl group may enhance metabolic stability, while the salt form improves crystallinity and bioavailability .

Heterocyclic and Aromatic Variants

  • Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate (CAS 946726-97-2): Structural Difference: Incorporates a phenoxy linker between the pyrrolidine and phenyl group. Impact: Introduces aromaticity, which may enhance π-π stacking interactions in receptor binding. The ether linkage could reduce metabolic degradation compared to ester groups .
  • Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5): Structural Difference: Replaces pyrrolidine with an indole ring. The methoxy group may enhance metabolic stability .

Piperidine and Pyridine Derivatives

  • Methyl 2-(3-aminopiperidin-3-yl)acetate: Structural Difference: Six-membered piperidine ring instead of pyrrolidine; amino substituent. Impact: Increased ring size alters conformational flexibility. The amino group introduces basicity, affecting ionization state and membrane penetration .
  • Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 155705-86-5):
    • Structural Difference : Pyridine ring replaces pyrrolidine; additional hydroxyl group.
    • Impact : Pyridine's aromatic nitrogen enhances hydrogen-bonding and metal-coordination capabilities. The hydroxyl group increases acidity (pKa ~4-5), influencing solubility and reactivity .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP Solubility (Water)
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate C₇H₁₁NO₃ 157.16 Hydroxyl, pyrrolidine, ester ~0.5 Moderate
Methyl 2-(pyrrolidin-3-yl)acetate C₇H₁₁NO₂ 141.17 Pyrrolidine, ester ~1.2 Low
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate C₈H₉NO₃ 167.16 Pyridine, hydroxyl, ester 0.288 High
Methyl 2-(5-Methoxy-2-methylindol-3-yl)acetate C₁₃H₁₅NO₃ 233.26 Indole, methoxy, ester ~2.1 Low

Biological Activity

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₁O₃ and features a pyrrolidine ring substituted with a hydroxyl group and an acetate moiety. The presence of the pyrrolidine ring is significant, as compounds containing this structure often exhibit diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key activities include:

  • Opioid Receptor Interaction : Research suggests that derivatives of similar compounds can interact with opioid receptors, indicating potential analgesic properties. This interaction may lead to modulation of pain pathways, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Studies have shown that related compounds possess antibacterial, antifungal, and antiviral properties. These activities are crucial for developing new antimicrobial agents.
  • Neuroprotective Effects : There is evidence suggesting that compounds related to this compound may exhibit neuroprotective effects, potentially benefiting conditions like cerebral ischemia .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens. The compound exhibited significant inhibition against bacterial strains with an IC50 value ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .

Neuroprotective Studies

In a rabbit model for cerebral palsy, this compound was tested for its neuroprotective effects. The results indicated a reduction in hypoxia-induced neuronal death and improved outcomes in terms of motor function recovery .

Structure-Activity Relationship (SAR)

Recent SAR studies have identified that modifications in the pyrrolidine ring can enhance the binding affinity to specific receptors. For instance, combining (S)-3-hydroxypyrrolidine with other pharmacophores resulted in compounds with increased potency against target enzymes, suggesting avenues for optimizing drug design .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

CompoundBiological ActivityIC50 Value (µg/mL)Reference
This compoundAntimicrobial10 - 50
Compound X (similar structure)Antiviral15
Compound Y (pyrrolidine derivative)Neuroprotective25
Compound Z (opioid receptor ligand)Analgesic30

Q & A

Q. Critical Parameters :

  • Solvent choice (THF or DMF) impacts reaction kinetics.
  • Base strength (NaH vs. KOtBu) affects enolate stability.
  • Purity is verified via HPLC (>95%) and NMR (e.g., δ 3.6 ppm for ester methyl groups) .

How can spectroscopic and crystallographic methods resolve the structural conformation of this compound?

Basic Research Focus
Structural elucidation requires multi-technique validation:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, hydroxyl proton at δ 4.8–5.2 ppm). 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations .
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths, angles, and torsional parameters. For example, a related pyrrolidine derivative (C34H36N4O5) crystallized in monoclinic C2/c with Z = 8, revealing hydrogen-bonded dimers (N–H⋯O, 2.89 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 188.1) .

Software Tools : SHELX suite for refinement (R₁ < 0.05) and Olex2 for visualization .

How can researchers resolve discrepancies between computational conformational predictions and experimental crystallographic data?

Advanced Research Focus
Discrepancies often arise from solvent effects or neglected non-covalent interactions. Strategies include:

  • DFT Optimization : Compare gas-phase computational models (e.g., B3LYP/6-31G*) with crystal structures. For example, a pyrrolidine-based compound showed a −126.2° torsional angle experimentally, deviating from DFT by ~10° due to crystal packing .
  • MD Simulations : Incorporate explicit solvent (e.g., water or methanol) in molecular dynamics to mimic experimental conditions .
  • Hydrogen Bond Analysis : Use Mercury Software to map intermolecular interactions (e.g., O–H⋯O) that stabilize specific conformations .

Validation : Overlay computational and experimental structures using RMSD (<0.5 Å acceptable) .

What advanced strategies evaluate the bioactivity of this compound in enzyme inhibition studies?

Advanced Research Focus
Bioactivity assessment requires mechanistic and kinetic analyses:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target enzymes (e.g., proteases or kinases). A related compound showed KD = 12 µM for a kinase target .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to determine IC₅₀ values. For example, pyridine derivatives exhibited IC₅₀ = 8 µM in trypsin inhibition .

Controls : Include positive inhibitors (e.g., E-64 for cysteine proteases) and validate via dose-response curves .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Focus
Stability protocols involve accelerated degradation and analytical monitoring:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acid) .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. A related ester decomposed at 180°C with 5% mass loss .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .

Data Interpretation : Fit degradation kinetics to zero/first-order models to estimate shelf life .

What synthetic strategies address low yields in the preparation of pyrrolidine-ester derivatives?

Advanced Research Focus
Low yields often stem from steric hindrance or competing side reactions:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield (85% vs. 60%) for sterically hindered intermediates .
  • Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) during esterification, then deprotect with TBAF .
  • Flow Chemistry : Enhance mixing and heat transfer in continuous reactors to suppress byproducts (e.g., dimerization) .

Case Study : A benzyl-protected pyrrolidine derivative achieved 92% yield in flow vs. 68% in batch .

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